(1R)-(-)-Dimenthyl succinate
(1R)-(-)-Dimenthyl succinate
Brand Name:
Vulcanchem
CAS No.:
34212-59-4
VCID:
VC21102767
InChI:
InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m1/s1
SMILES:
CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C
Molecular Formula:
C₂₄H₄₂O₄
Molecular Weight:
394.6 g/mol
(1R)-(-)-Dimenthyl succinate
CAS No.: 34212-59-4
Cat. No.: VC21102767
Molecular Formula: C₂₄H₄₂O₄
Molecular Weight: 394.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34212-59-4 |
|---|---|
| Molecular Formula | C₂₄H₄₂O₄ |
| Molecular Weight | 394.6 g/mol |
| IUPAC Name | bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate |
| Standard InChI | InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m1/s1 |
| Standard InChI Key | DEYPFJTZTYGZOF-UHFFFAOYSA-N |
| SMILES | CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |
| Canonical SMILES | CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C)C(C)C)C(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator